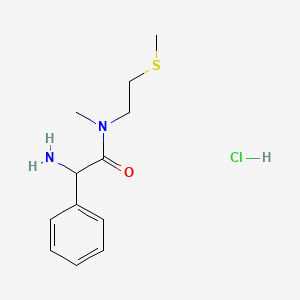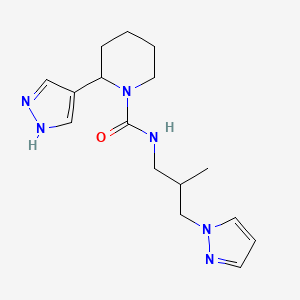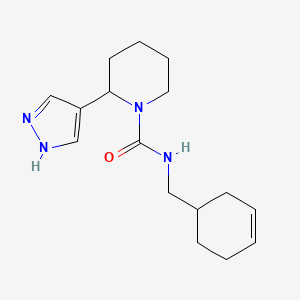
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. In
Mecanismo De Acción
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide selectively and irreversibly inhibits GABA aminotransferase, leading to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors, which are ligand-gated ion channels that regulate neuronal activity. The increase in GABA levels in the brain results in an increase in the activation of GABA receptors, leading to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, resulting in an increase in the activation of GABA receptors. The increase in GABA receptor activation leads to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and potency, which allows for accurate dosing and reliable results. However, this compound also has some limitations, including its irreversible inhibition of GABA aminotransferase, which can result in long-lasting effects on GABA levels in the brain. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including its potential use in the treatment of various neurological and psychiatric disorders, as well as its potential use as a research tool for the study of GABAergic neurotransmission. Additionally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with cyclohexene, followed by the reaction of the resulting product with 4-pyrazolecarboxylic acid and piperidine-1-carboxylic acid, and finally, the protection of the resulting compound with a carbamate group. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels in the brain, which can result in a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.
Propiedades
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(17-10-13-6-2-1-3-7-13)20-9-5-4-8-15(20)14-11-18-19-12-14/h1-2,11-13,15H,3-10H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQABOFEGPLUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NCC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)
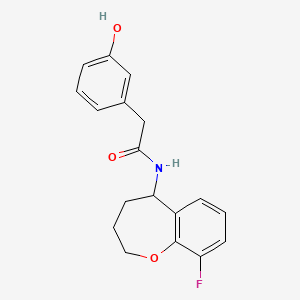
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)
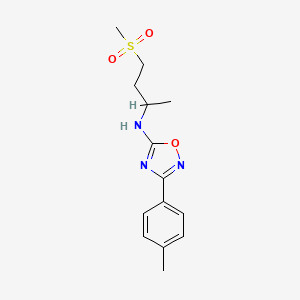
![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)
![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)
